CD532 is a small molecule inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a crucial role in cell division. [, , ] CD532 has been identified as a promising candidate for the treatment of various cancers, particularly those driven by the MYCN oncogene, such as neuroblastoma. [, , , , , , , ]
CD532, also known as CD532 hydrochloride, is a small molecule compound that serves as a potent inhibitor of Aurora A kinase. This compound is particularly significant in cancer research due to its dual functionality: it inhibits Aurora A kinase activity and promotes the degradation of MYCN protein, which is often overexpressed in various cancers, notably neuroblastoma and medulloblastoma. CD532's unique mechanism makes it a valuable tool in the development of targeted cancer therapies.
CD532 is classified as an Aurora A kinase inhibitor. It has been identified through chemical screening and structure-activity relationship studies aimed at developing selective inhibitors for Aurora kinases. The compound is synthesized in laboratories and has been explored for its therapeutic potential against cancers characterized by MYCN amplification.
The synthesis of CD532 hydrochloride involves several key steps:
In industrial settings, the synthesis process is scaled up, optimizing reaction conditions to maximize yield and purity while implementing robust purification methods. Automated reactors and continuous flow systems may be utilized to enhance efficiency and consistency during large-scale production.
CD532 features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed molecular formula and structural data are essential for understanding its interactions with Aurora A kinase.
The structural analysis reveals that CD532 induces an allosteric change in the conformation of Aurora A kinase, allowing it to stabilize in an inactive state, which is critical for its inhibitory action . The compound's ability to bind effectively at the active site of the kinase contributes to its selectivity.
CD532 can participate in various chemical reactions:
These reactions are essential for modifying CD532 or exploring its derivatives for enhanced potency or altered pharmacokinetic properties .
CD532 exerts its pharmacological effects primarily by inhibiting Aurora A kinase activity. Upon binding to Aurora A, CD532 induces a conformational change that stabilizes the kinase in an inactive state. This inhibition disrupts normal cell division processes, leading to increased degradation of MYCN protein via proteasomal pathways.
Research indicates that CD532's efficacy is particularly pronounced in cells with high MYCN expression levels, making it a targeted therapeutic option for cancers associated with MYCN amplification . The effective concentration (EC50) values for CD532 demonstrate its potency against neuroblastoma cell lines, with values reported around 223.2 nM .
CD532 hydrochloride exhibits distinct physical properties that are relevant for its application in scientific research:
These properties are assessed through rigorous analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
CD532 has diverse applications in scientific research:
The unique dual action of CD532—both inhibiting Aurora A kinase activity and promoting MYCN degradation—positions it as a promising candidate for further development in targeted cancer therapies .
CD532 (chemical name: 4-((4-((3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)amino)quinazolin-7-yl)oxy)-N-methylpicolinamide) is a diaminopyrimidine-derived compound that selectively destabilizes the oncoprotein MYCN through allosteric modulation of Aurora Kinase A. Unlike conventional Aurora Kinase A inhibitors such as Alisertib (MLN8237) or VX-680, CD532 stabilizes Aurora Kinase A in a "DFG-in" inactive conformation by binding the hinge region via its pyrazole moiety. This binding induces a structural shift in the kinase domain, expanding the active-site cleft and altering the geometry of the αB-αC helix interface [1] [3] [4]. These changes disrupt the protein-protein interaction surface required for MYCN binding.
Co-crystallography studies reveal that CD532 binding repositions critical residues in Aurora Kinase A’s catalytic domain, including Tyr 334, Gln 335, and Tyr 338, which form part of the MYCN docking site. Specifically, the compound’s trifluoromethylphenyl group sterically hinders the hydrophobic pocket accommodating Trp 88 of MYCN, while its pyrimidine nitrogen atoms form hydrogen bonds with hinge residue Glu 211 [7] [10]. This conformational disruption is quantified by a >50-fold reduction in Aurora Kinase A/MYCN binding affinity, contrasting with the negligible effects of catalytic inhibitors like Alisertib [1].
Table 1: Comparative Effects of Aurora Kinase A Inhibitors on MYCN Stability
Inhibitor | Aurora A IC₅₀ (nM) | MYCN Degradation EC₅₀ (nM) | Conformational Effect |
---|---|---|---|
CD532 | 48 | 223 (SK-N-BE(2)); 146.7 (Kelly) | DFG-in inactive conformation |
Alisertib (MLN8237) | 1.2 | >1,000 | Partial αC-helix displacement |
VX-680 | 0.6 | >1,000 | ATP-competitive; no major shift |
Data source: Gustafson et al. (2014) [1] [3]
Aurora Kinase A stabilizes MYCN through a kinase-independent scaffolding mechanism. The N-MYC transactivation domain (residues 61–89) directly interacts with Aurora Kinase A’s catalytic domain, forming a complex that shields MYCN from proteasomal recognition. Structural analyses demonstrate that MYCN residues 76–89 adopt an α-helical conformation upon binding, with Trp 77 and Trp 88 anchoring into hydrophobic pockets on Aurora Kinase A’s surface [7]. This interaction sterically blocks access to the MYCN phosphodegron (Thr58/Ser62), a site targeted by the E3 ubiquitin ligase SCFFbxw7 [6] [9].
Notably, siRNA knockdown of Aurora Kinase A reduces MYCN half-life from >60 minutes to <20 minutes, mirroring CD532’s effects without inhibiting kinase activity. This confirms that MYCN stabilization is independent of Aurora Kinase A’s phosphotransferase function [1]. The scaffolding role is further evidenced by:
Table 2: Functional Dichotomy of Aurora Kinase A in MYCN-Driven Cancers
Function Type | Molecular Mechanism | Biological Consequence |
---|---|---|
Kinase-Dependent | Phosphorylation of mitotic substrates (e.g., PLK1) | Mitotic spindle assembly; G2/M progression |
Scaffolding (Kinase-Independent) | Physical occlusion of MYCN degron | MYCN protein stabilization; transcriptional amplification |
Data source: Otto et al. (2009), Brockmann et al. (2013) [1] [6]
CD532 triggers MYCN degradation through ubiquitin-proteasome system (UPS) activation by exposing the Thr58/Ser62 phosphodegron. Upon conformational disruption of Aurora Kinase A, MYCN undergoes sequential phosphorylation:
Biochemical assays in MYCN-amplified neuroblastoma cells (SK-N-BE(2), Kelly) demonstrate that CD532 treatment reduces MYCN half-life from 45 minutes to <15 minutes. This degradation is abolished by proteasome inhibitors like MG132 but unaffected by autophagy inhibitors, confirming UPS dependence [1] [10]. Time-course immunoblotting shows MYCN depletion within 4 hours of CD532 exposure, preceding Aurora Kinase A downregulation (observed at >8 hours), indicating that MYCN loss is an immediate consequence of complex disruption rather than secondary kinase inhibition [1].
Table 3: Temporal Kinetics of MYCN Degradation Following CD532 Treatment
Time Post-CD532 (h) | MYCN Protein Level (% Control) | Ubiquitinated MYCN (Fold Increase) | Aurora Kinase A Activity (% Control) |
---|---|---|---|
0 | 100 | 1.0 | 100 |
2 | 78 | 3.2 | 92 |
4 | 29 | 6.7 | 85 |
8 | 8 | 5.1 | 41 |
Data source: Gustafson et al. (2014) [1] [10]
The specificity of this pathway is underscored by two critical observations:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7